![molecular formula C10H14ClNO B13268667 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13268667.png)
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14ClNO It is a derivative of propanol, featuring a chlorophenyl group and an amino group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chlorobenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Catalysts may be employed to enhance the reaction rate and selectivity, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol
- 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
- 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol
Uniqueness
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs.
Biological Activity
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, often referred to as 3-{[(3-chlorophenyl)methyl]amino}propan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN, featuring a propanol backbone with a chlorophenyl group attached via an amino linkage. This structural configuration is crucial for its biological interactions and pharmacological properties.
Research indicates that this compound interacts with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate binding. This mechanism is vital for its potential therapeutic applications in treating conditions like depression and anxiety.
- Receptor Modulation : It modulates receptor activity, which can influence neurotransmitter systems and biochemical pathways associated with mood regulation and other physiological responses.
Antidepressant and Anxiolytic Effects
Studies have highlighted the potential of this compound in alleviating symptoms of depression and anxiety. Its ability to modulate serotonin and norepinephrine levels suggests a mechanism similar to that of established antidepressants.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. For instance, research has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-3-(4-chlorophenyl)propan-1-ol | Amino alcohol with para-chloro substitution | Moderate antidepressant effects |
2-Amino-3-(2-bromophenyl)propan-1-ol | Amino alcohol with ortho-bromo substitution | Lower antimicrobial activity |
2-Amino-3-(3-chlorophenyl)propan-1-ol | Similar structure with different chlorine position | Enhanced receptor modulation |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antidepressant Activity : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. This suggests its efficacy as a potential antidepressant agent.
- Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited bacterial growth within hours, showcasing its rapid action against pathogens like E. coli and S. aureus .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
VGQRQQCPIIKMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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